molecular formula C19H19NO3S B2911185 N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide CAS No. 2034633-99-1

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide

Cat. No.: B2911185
CAS No.: 2034633-99-1
M. Wt: 341.43
InChI Key: FPNAOKNZJHWJMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide, also known as FTY720, is a synthetic compound that has shown potential as a therapeutic agent in various diseases.

Mechanism of Action

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide acts as a sphingosine-1-phosphate (S1P) receptor modulator, which regulates various cellular processes such as cell migration, proliferation, and survival. This compound binds to S1P receptors on lymphocytes, preventing their egress from lymph nodes and reducing their circulation in the blood. This results in the reduction of immune cell infiltration in affected tissues, leading to the therapeutic effects observed in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of immune cell trafficking, inhibition of angiogenesis, induction of apoptosis, and regulation of autophagy. This compound has also been shown to have neuroprotective effects in multiple sclerosis, reducing inflammation and demyelination of nerve fibers.

Advantages and Limitations for Lab Experiments

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide has several advantages for lab experiments, including its well-characterized mechanism of action, availability of animal models, and established assays for measuring its effects. However, this compound also has limitations, such as its complex synthesis method, potential toxicity, and limited bioavailability.

Future Directions

For N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide research include the development of more efficient synthesis methods, the identification of new therapeutic applications, and the optimization of dosing and delivery methods. Further research is also needed to better understand the molecular mechanisms underlying the therapeutic effects of this compound and to identify potential side effects and toxicity.

Synthesis Methods

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide is synthesized through a multi-step process involving the reaction of furan-3-carboxaldehyde with thiophene-2-carboxylic acid, followed by a series of reactions to form the final product. The synthesis of this compound is complex and requires specialized equipment and expertise.

Scientific Research Applications

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, cancer, and transplant rejection. In multiple sclerosis, this compound has been shown to reduce the frequency and severity of relapses and slow the progression of disability. In cancer, this compound has been shown to induce apoptosis, inhibit angiogenesis, and enhance the anti-tumor activity of chemotherapy drugs. In transplant rejection, this compound has been shown to prevent rejection and prolong graft survival.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c21-18(9-8-15-5-2-1-3-6-15)20-14-19(22,16-10-11-23-13-16)17-7-4-12-24-17/h1-7,10-13,22H,8-9,14H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNAOKNZJHWJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCC(C2=COC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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